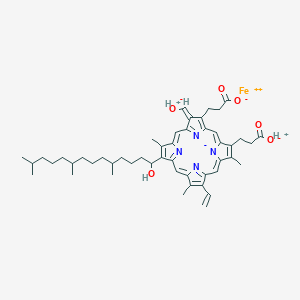
Heme a3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heme a3, also known as this compound, is a useful research compound. Its molecular formula is C49H62FeN4O6 and its molecular weight is 858.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Role in Cellular Respiration
Heme a3 is integral to the function of cytochrome c oxidase, the terminal enzyme in the electron transport chain of mitochondria. It facilitates the reduction of oxygen to water, a process essential for aerobic respiration. The unique redox properties of this compound enable it to participate in electron transfer reactions efficiently. Its interaction with other heme groups and metal centers within cytochrome c oxidase allows for the coupling of electron transfer to proton pumping across the mitochondrial membrane, contributing to the establishment of the proton gradient necessary for ATP synthesis .
Biocatalysis and Industrial Applications
Recent advancements in biocatalysis have highlighted the potential of heme enzymes, including those containing this compound, as effective catalysts for various oxidation reactions. Heme enzymes can catalyze reactions such as hydroxylation, epoxidation, and oxidative dealkylation, making them valuable in the synthesis of pharmaceuticals and fine chemicals . The engineering of these enzymes has improved their stability and activity, enabling their application in industrial processes.
Table 1: Comparison of Heme Enzymes in Biocatalysis
| Enzyme Type | Substrate | Reaction Type | Application |
|---|---|---|---|
| Cytochrome P450 | Hydrocarbons | Hydroxylation | Drug metabolism |
| This compound | Aromatic compounds | Oxidative dealkylation | Synthesis of fine chemicals |
| Myeloperoxidase | Peroxides | Chlorination | Antimicrobial defense |
Therapeutic Applications
The therapeutic potential of this compound extends into targeted drug delivery systems. Research has explored its use in magnetic targeting strategies for liver tumors. By encapsulating chemotherapeutic agents within magnetic microcarriers that incorporate this compound or its derivatives, researchers aim to enhance drug localization at tumor sites while minimizing systemic side effects .
Case Study: Magnetic Targeting for Liver Tumors
A study investigated the use of therapeutic magnetic microcarriers (TMMC) loaded with doxorubicin (a common chemotherapeutic agent) and iron-cobalt nanoparticles. The TMMC demonstrated significant steering efficiency under magnetic fields during in vitro experiments, achieving up to 70% efficiency in targeting liver tumors. This approach illustrates how this compound can be integrated into innovative drug delivery systems to improve treatment outcomes for hepatic malignancies .
Spectroscopic Studies and Characterization
Spectroscopic techniques have been employed to study the properties and behavior of this compound within cytochrome c oxidase. Techniques such as UV-Vis spectroscopy and Fourier-transform infrared spectroscopy have been utilized to analyze the redox states and interactions of this compound with surrounding amino acids and metal centers. These studies provide insights into how conformational changes influence enzymatic activity and substrate binding .
Propiedades
Número CAS |
18535-39-2 |
|---|---|
Fórmula molecular |
C49H62FeN4O6 |
Peso molecular |
858.9 g/mol |
Nombre IUPAC |
3-[(17Z)-18-(2-carboxylatoethyl)-7-ethenyl-12-(1-hydroxy-5,9,13-trimethyltetradecyl)-3,8,13-trimethyl-17-(oxidomethylidene)porphyrin-21-id-2-yl]propanoate;hydron;iron(2+) |
InChI |
InChI=1S/C49H64N4O6.Fe/c1-9-34-31(6)39-25-45-49(46(55)18-12-17-30(5)16-11-15-29(4)14-10-13-28(2)3)33(8)40(52-45)24-44-37(27-54)36(20-22-48(58)59)43(53-44)26-42-35(19-21-47(56)57)32(7)38(51-42)23-41(34)50-39;/h9,23-30,46,55H,1,10-22H2,2-8H3,(H4,50,51,52,53,54,56,57,58,59);/q;+2/p-2 |
Clave InChI |
MXCDXQWYRWFXRV-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C[O-])C(=N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCCC(C)CCCC(C)CCCC(C)C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
SMILES isomérico |
[H+].[H+].CC1=C(C2=CC3=C(/C(=C/[O-])/C(=N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCCC(C)CCCC(C)CCCC(C)C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
SMILES canónico |
[H+].[H+].CC1=C(C2=CC3=C(C(=C[O-])C(=N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCCC(C)CCCC(C)CCCC(C)C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
Key on ui other cas no. |
58916-42-0 |
Sinónimos |
Ferrate(2-), (7-ethenyl-17-formyl-12-(1-hydroxy-5,9,13-trimethyltetradecyl)-3,8,13-trimethyl-21H,23H-porphine-2,18-dipropanoato(4-)-N21,N22,N23,N24)-, dihydrogen |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















